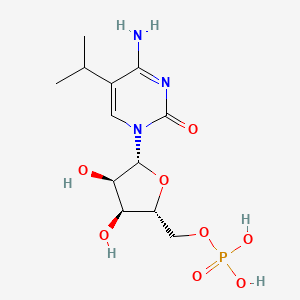
5-Isopropylcytidine 5'-monophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Isopropylcytidine 5’-monophosphate is a modified nucleoside monophosphate It consists of a cytidine nucleoside with an isopropyl group attached to the 5-position of the cytidine ring and a phosphate group attached to the 5’-position of the ribose sugar
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropylcytidine 5’-monophosphate typically involves the phosphorylation of 5-Isopropylcytidine. One common method is the chemical phosphorylation using phosphoryl chloride (POCl3) in the presence of trialkyl phosphates as solvents . The reaction is carried out under controlled conditions to ensure the selective phosphorylation at the 5’-position of the ribose sugar.
Industrial Production Methods
For industrial production, enzymatic synthesis is often preferred due to its higher specificity and efficiency. Enzymatic phosphorylation using nucleoside kinases, such as cytidine kinase, can be employed. These enzymes catalyze the transfer of a phosphate group from a donor molecule, such as adenosine triphosphate (ATP), to the 5’-hydroxyl group of 5-Isopropylcytidine . This method is advantageous as it operates under mild conditions and avoids the use of harsh chemicals.
化学反応の分析
Types of Reactions
5-Isopropylcytidine 5’-monophosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the cytidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents like sodium azide (NaN3) and alkyl halides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted cytidine analogs.
科学的研究の応用
5-Isopropylcytidine 5’-monophosphate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleotides and nucleic acids.
Biology: The compound is employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: It has potential therapeutic applications in antiviral and anticancer research.
Industry: The compound is used in the production of nucleotide-based pharmaceuticals and diagnostic reagents.
作用機序
The mechanism of action of 5-Isopropylcytidine 5’-monophosphate involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes involved in nucleotide metabolism, such as cytidine deaminase and nucleoside kinases . By inhibiting these enzymes, it can disrupt DNA and RNA synthesis, leading to cytotoxic effects in rapidly dividing cells.
類似化合物との比較
Similar Compounds
Cytidine 5’-monophosphate: A naturally occurring nucleotide used as a monomer in RNA.
Deoxycytidine 5’-monophosphate: A nucleotide analog used in DNA synthesis.
5-Methylcytidine 5’-monophosphate: A modified nucleotide with a methyl group at the 5-position of the cytidine ring.
Uniqueness
5-Isopropylcytidine 5’-monophosphate is unique due to the presence of the isopropyl group, which can enhance its stability and alter its biological activity compared to other cytidine analogs. This modification can improve its efficacy in therapeutic applications and provide new insights into nucleotide metabolism and function .
特性
CAS番号 |
117309-82-7 |
|---|---|
分子式 |
C12H20N3O8P |
分子量 |
365.28 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(4-amino-2-oxo-5-propan-2-ylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H20N3O8P/c1-5(2)6-3-15(12(18)14-10(6)13)11-9(17)8(16)7(23-11)4-22-24(19,20)21/h3,5,7-9,11,16-17H,4H2,1-2H3,(H2,13,14,18)(H2,19,20,21)/t7-,8-,9-,11-/m1/s1 |
InChIキー |
RAHCOJKTMOTPOZ-TURQNECASA-N |
異性体SMILES |
CC(C)C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
正規SMILES |
CC(C)C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



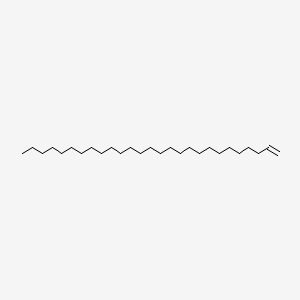
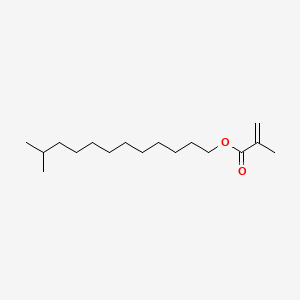
![1,3-Benzenediol, 4-[2-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12644834.png)

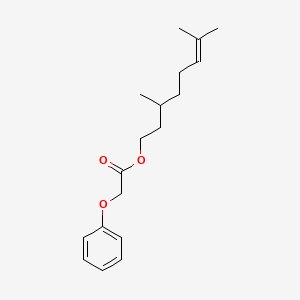
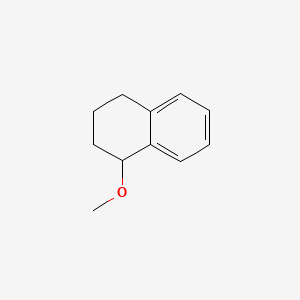
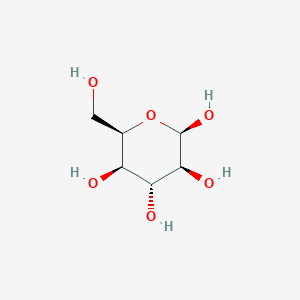



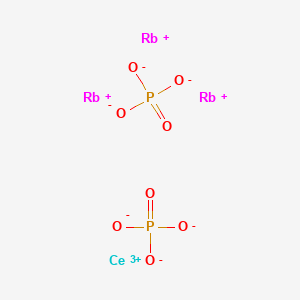
![2-bromo-4-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12644879.png)
![1-[2-(2-Chloro-5-nitrophenoxy)ethyl]pyridin-2-one](/img/structure/B12644881.png)
